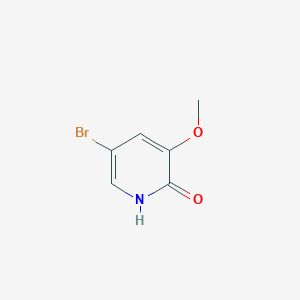

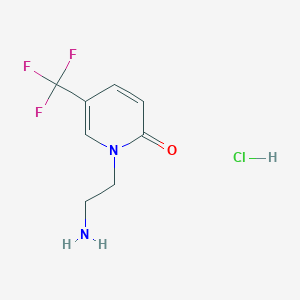

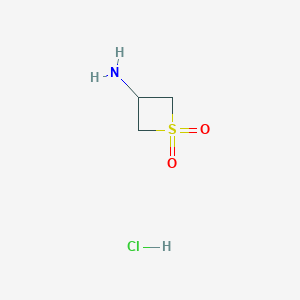

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is C7H12ClNOS . The InChI code is 1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 , which provides a standardized way to represent the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is 193.69 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications

DNA Interaction and Drug Candidates

One of the primary applications of similar compounds to 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is in the synthesis of novel Schiff base ligands. These ligands, derived from reactions involving compounds like 2,6-diaminopyridine, have shown promise in DNA binding activities. This makes them potential candidates for drug development (Kurt et al., 2020).

Chemical Synthesis and Characterization

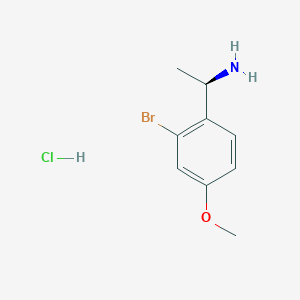

Another application is in the field of chemical synthesis and characterization. For example, the identification and synthesis of related compounds like 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, which is a cathinone analogue, have been explored. Such studies involve various analytical techniques including NMR spectroscopy, gas and liquid chromatography, and mass spectrometry (Power et al., 2015).

Material Science and Corrosion Inhibition

In the field of material science, derivatives of these compounds have been used to study corrosion inhibition properties. For instance, Schiff bases derived from similar aminoalkanols have been investigated for their efficiency in preventing corrosion of materials like stainless steel in acidic environments (Vikneshvaran & Velmathi, 2017).

Coordination Chemistry and Metal Complexes

Compounds structurally related to 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride are also used in coordination chemistry. The synthesis of new 3d-metal complexes based on substituted amino ketothiophens demonstrates this application. Such complexes have potential in various fields including catalysis and materials science (Nikitin et al., 2008).

Antimicrobial and Antitumor Activity

Furthermore, derivatives of this compound have been synthesized and tested for antimicrobial and antitumor activities. Such studies are crucial in the development of new therapeutic agents (Isakhanyan et al., 2014), (Isakhanyan et al., 2016).

properties

IUPAC Name |

2-amino-2-(3-methylthiophen-2-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS.ClH/c1-5-2-3-10-7(5)6(8)4-9;/h2-3,6,9H,4,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRQEJJWVNYRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)

![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)